molecular formula C20H25N5O3 B2551602 9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 842975-83-1

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2551602
CAS No.: 842975-83-1
M. Wt: 383.452
InChI Key: PTKCYVRSIPKYEA-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivative Exploration

  • A comprehensive approach to synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones has been developed, showcasing the versatility of purine derivatives in chemical synthesis. This methodology emphasizes the potential of such compounds in creating diverse molecular structures for further application in medicinal chemistry and material science (Šimo et al., 1995).

Biological Activity and Medicinal Chemistry

  • Novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized, demonstrating their potential in addressing metabolic diseases through their hypoglycemic and hypolipidemic activities. This research underscores the significance of purine derivatives in developing new therapeutic agents (Kim et al., 2004).
  • The creation of a novel alcohol-soluble n-type conjugated polyelectrolyte highlights the application of purine derivatives in electronic devices, particularly as an electron transport layer in inverted polymer solar cells. This illustrates the role of purine derivatives in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Structural and Chemical Properties Analysis

  • The study of crystal structures of purine derivatives, such as the analysis of 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, provides insights into the conformational diversity and potential intermolecular interactions of these compounds. This is crucial for understanding their reactivity and designing compounds with desired properties (Wang et al., 2011).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrimidine derivatives have been found to have antimicrobial and antifungal activities . Others have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

Future Directions

The future research directions in the field of pyrimidine derivatives are vast. They include the development of novel synthetic methods, the design of new pyrimidine-based drugs with improved efficacy and safety profiles, and the exploration of new biological activities of these compounds .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKCYVRSIPKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.